

Spidoxamat: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Spidoxamat*

Cat. No.: *B6598133*

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Abstract

Spidoxamat is a novel insecticide developed by Bayer Crop Science, belonging to the chemical class of tetramic acid derivatives. Its unique spirocyclic structure contributes to its efficacy against a range of piercing-sucking insect pests. The primary mode of action of **Spidoxamat** is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual mortality of target pests. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **Spidoxamat**, intended for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of **Spidoxamat** is presented below. While specific experimental values for properties such as melting point, boiling point, and vapor pressure are not publicly available, the fundamental molecular characteristics are well-defined.

Property	Value	Source
IUPAC Name	2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxo-4-azadispiro[4.2.4.2]tetradec-1-en-3-one	N/A
CAS Number	907187-07-9	N/A
Molecular Formula	C ₁₉ H ₂₂ ClNO ₄	N/A
Molecular Weight	363.8 g/mol	N/A
Solubility	Generally soluble in organic solvents. Specific solubility data is not publicly available.	N/A

Synthesis of Spidoxamat

The synthesis of **Spidoxamat** involves a multi-step process culminating in the formation of its characteristic spirocyclic tetramic acid structure. The key steps include the formation of an amide intermediate followed by an intramolecular Dieckmann cyclization to construct the tetramic acid ring.

General Synthetic Scheme

The overall synthetic strategy can be visualized as a two-stage process: the coupling of a substituted benzoyl chloride with a spirocyclic amine derivative, followed by an intramolecular cyclization to yield the final product.

Figure 1: General Synthetic Workflow for **Spidoxamat**.

Representative Experimental Protocol

While a detailed, step-by-step protocol for the synthesis of **Spidoxamat** is proprietary, the following representative procedure is based on the known chemistry of tetramic acid synthesis, particularly the Dieckmann cyclization, and analogies to the synthesis of related compounds like Spirotetramat.

Step 1: Amide Formation

- To a solution of the appropriate spirocyclic amine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 4-chloro-2,6-dimethylbenzoyl chloride in the same solvent to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Cyclization

- Dissolve the purified amide intermediate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
- Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room temperature with vigorous stirring.
- Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the resulting crude **Spidoxamat** by recrystallization or column chromatography to yield the final product.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Spidoxamat's insecticidal activity stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids.

By inhibiting ACCase, **Spidoxamat** effectively blocks the production of malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids. Fatty acids are essential for numerous biological functions in insects, including energy storage, cell membrane integrity, and the production of signaling molecules. The disruption of this vital metabolic pathway ultimately leads to the death of the insect.

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